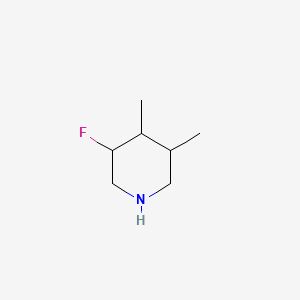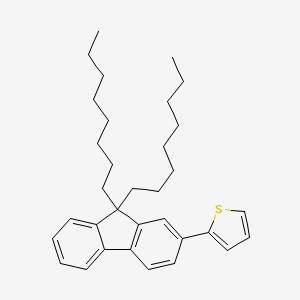
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene is an organic compound with the molecular formula C33H44S and a molecular weight of 472.77 g/mol . This compound is a derivative of fluorene and thiophene, which are known for their applications in organic electronics and photonics. The presence of the dioctyl groups enhances the solubility and processability of the compound, making it suitable for various applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene typically involves the coupling of 9,9-dioctylfluorene with thiophene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester with 2-bromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, acylated thiophenes.
科学的研究の応用
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene has a wide range of applications in scientific research, including:
Photonic Devices: Employed in the development of photonic devices due to its excellent photophysical properties.
Biological Imaging: Utilized in the design of fluorescent probes for biological imaging, particularly in near-infrared (NIR) fluorescence imaging.
Material Science: Incorporated into polymers and copolymers to enhance their mechanical and thermal properties.
作用機序
The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of π-electrons, facilitating charge transport. In biological imaging, the compound’s fluorescence properties are exploited, where it absorbs light at specific wavelengths and emits light at longer wavelengths, enabling high-resolution imaging .
類似化合物との比較
Similar Compounds
9,9-Dioctylfluorene: A precursor to 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene, used in similar applications in organic electronics.
Thiophene: The parent compound, known for its applications in conducting polymers and organic semiconductors.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: A related compound with two thiophene units, used in organic solar cells.
Uniqueness
This compound is unique due to its combination of fluorene and thiophene units, which imparts both excellent charge transport properties and good solubility. The dioctyl groups enhance its processability, making it suitable for various advanced applications in material science and organic electronics.
特性
分子式 |
C33H44S |
|---|---|
分子量 |
472.8 g/mol |
IUPAC名 |
2-(9,9-dioctylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H44S/c1-3-5-7-9-11-15-23-33(24-16-12-10-8-6-4-2)30-19-14-13-18-28(30)29-22-21-27(26-31(29)33)32-20-17-25-34-32/h13-14,17-22,25-26H,3-12,15-16,23-24H2,1-2H3 |
InChIキー |
WHBQUISDHYXQCC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



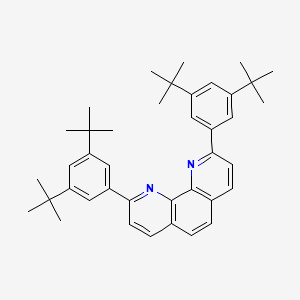
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
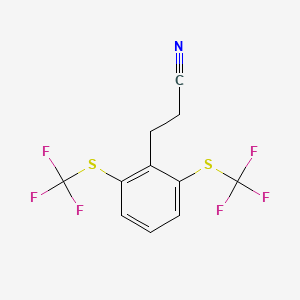

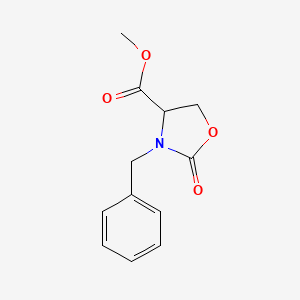
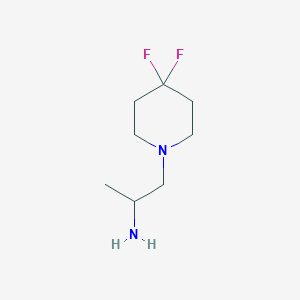
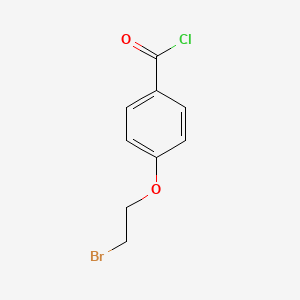
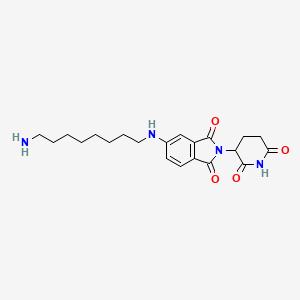
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
